molecular formula C23H23ClN2O3S2 B1223790 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-chlorophenyl)methylthio]ethyl]benzamide

4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-chlorophenyl)methylthio]ethyl]benzamide

Cat. No. B1223790
M. Wt: 475 g/mol
InChI Key: XUUBMSFXUIFJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-chlorophenyl)methylthio]ethyl]benzamide is a sulfonamide.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Analogues : Research shows the synthesis and evaluation of analogues of ameltolide, a potent anticonvulsant benzamide, including derivatives of 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide (Lambert et al., 1995).
  • Molecular and Electronic Structure Analysis : Studies include the synthesis and structural analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, highlighting molecular-electronic structure and kinetic investigation (Rublova et al., 2017).
  • Antimicrobial Agents : Compounds like ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been synthesized and characterized for potential antimicrobial properties (Desai et al., 2007).
  • Clopidogrel Sulfate Synthesis : An improved synthesis of Clopidogrel sulfate involves compounds such as (S)-methyl 2-amino-2-(2-chlorophenyl)acetate (Hu Jia-peng, 2012).

Molecular Structure and Activity Studies

  • QSAR and Molecular Docking : Quantitative Structure–Activity Relationship (QSAR) studies and molecular docking evaluations have been conducted on novel benzenesulfonamide derivatives to assess their potential in cancer treatment (Łukasz Tomorowicz et al., 2020).
  • Anticonvulsant Enaminones : The crystal structures of anticonvulsant enaminones have been determined to understand their molecular interaction and potential therapeutic uses (Kubicki et al., 2000).
  • Novel Schiff Bases Synthesis : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and evaluated for their enzyme inhibition and antioxidant potential, demonstrating biological activity (Naghmana Kausar et al., 2019).

Advanced Chemical Transformations

  • Solid-Phase Synthesis : Solid-phase synthesis techniques have been applied to create complex heterocycles like 2-(2-amino/hydroxyethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazol-2-iums, illustrating the chemical versatility of related compounds (Kočí & Krchňák, 2010).
  • Thermolysis Studies : Research into the thermal decomposition of related compounds like O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines provides insights into their stability and reactivity under different conditions (Uchida et al., 1981).

properties

Product Name

4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-chlorophenyl)methylthio]ethyl]benzamide

Molecular Formula

C23H23ClN2O3S2

Molecular Weight

475 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]benzamide

InChI

InChI=1S/C23H23ClN2O3S2/c1-26(31(28,29)22-5-3-2-4-6-22)21-13-9-19(10-14-21)23(27)25-15-16-30-17-18-7-11-20(24)12-8-18/h2-14H,15-17H2,1H3,(H,25,27)

InChI Key

XUUBMSFXUIFJBX-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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